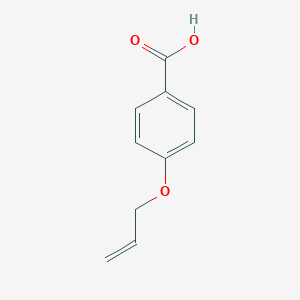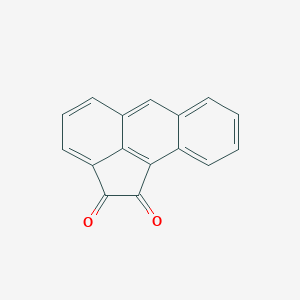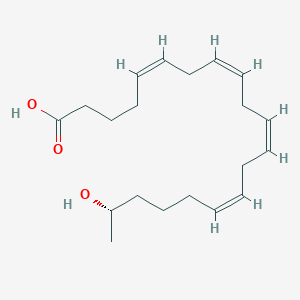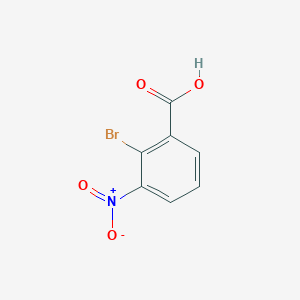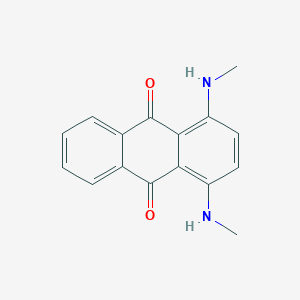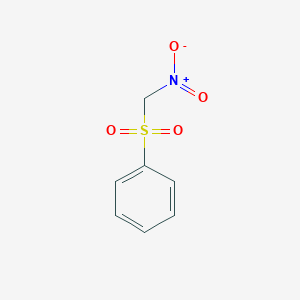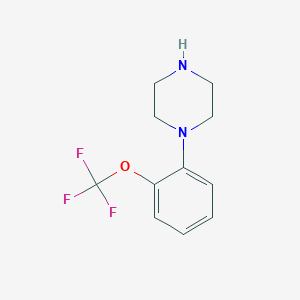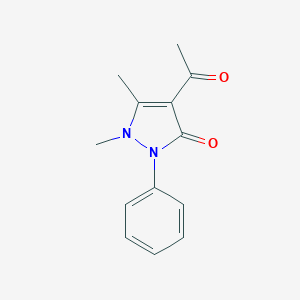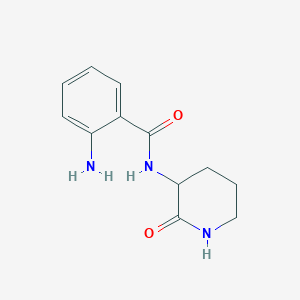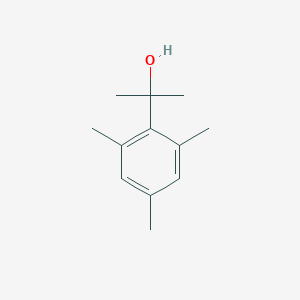
2-(2,4,6-Trimethylphenyl)propan-2-ol
概要
説明
2-(2,4,6-Trimethylphenyl)propan-2-ol, also known as Tropinone, is a cyclic organic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Tropinone is a precursor to various important chemical compounds such as tropane alkaloids, which are widely used in medicine and pharmacology.
作用機序
The mechanism of action of 2-(2,4,6-Trimethylphenyl)propan-2-ol is not fully understood. However, it is believed to act as an inhibitor of acetylcholine esterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can lead to various physiological and biochemical effects.
生化学的および生理学的効果
2-(2,4,6-Trimethylphenyl)propan-2-ol has several biochemical and physiological effects. It has been shown to have analgesic, antipyretic, and anti-inflammatory properties. It also has a stimulant effect on the central nervous system, which can lead to increased alertness and concentration. 2-(2,4,6-Trimethylphenyl)propan-2-ol has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and urinary retention.
実験室実験の利点と制限
2-(2,4,6-Trimethylphenyl)propan-2-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, 2-(2,4,6-Trimethylphenyl)propan-2-ol has several limitations for lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. It is also a controlled substance and requires special permits and licenses for handling and storage.
将来の方向性
There are several future directions for research on 2-(2,4,6-Trimethylphenyl)propan-2-ol. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 2-(2,4,6-Trimethylphenyl)propan-2-ol, which could lead to the development of new drugs and therapies. Additionally, the potential applications of 2-(2,4,6-Trimethylphenyl)propan-2-ol in the field of medicine and pharmacology should be explored further.
科学的研究の応用
2-(2,4,6-Trimethylphenyl)propan-2-ol has several potential applications in scientific research. It is widely used as a precursor to various tropane alkaloids such as cocaine, atropine, and scopolamine, which have significant medicinal properties. 2-(2,4,6-Trimethylphenyl)propan-2-ol is also used in the synthesis of various other important organic compounds such as pyrrolidine, piperidine, and pyridine.
特性
CAS番号 |
59660-68-3 |
|---|---|
製品名 |
2-(2,4,6-Trimethylphenyl)propan-2-ol |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
2-(2,4,6-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7,13H,1-5H3 |
InChIキー |
JFDXATFYWOLYQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
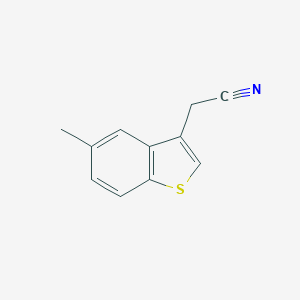
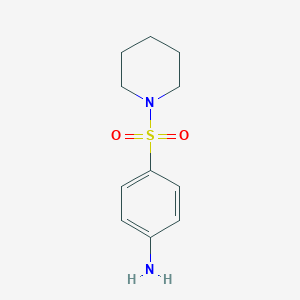
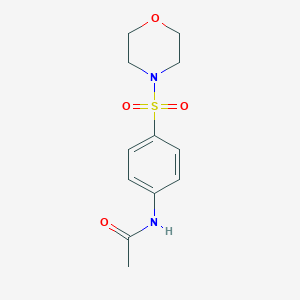
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
